Ethyl 3-methyl-4-(7-methyl-6-oxopurin-1-yl)-2-oxobutanoate
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Overview
Description
Ethyl 3-methyl-4-(7-methyl-6-oxopurin-1-yl)-2-oxobutanoate is a synthetic organic compound that belongs to the class of purine derivatives Purine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methyl-4-(7-methyl-6-oxopurin-1-yl)-2-oxobutanoate typically involves multi-step organic reactions. One common synthetic route may include the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Methyl and Oxo Groups: The methyl and oxo groups can be introduced through alkylation and oxidation reactions, respectively.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-4-(7-methyl-6-oxopurin-1-yl)-2-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups.
Reduction: Reduction reactions can be used to remove oxo groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Ethyl 3-methyl-4-(7-methyl-6-oxopurin-1-yl)-2-oxobutanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-4-(7-methyl-6-oxopurin-1-yl)-2-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context.
Comparison with Similar Compounds
Ethyl 3-methyl-4-(7-methyl-6-oxopurin-1-yl)-2-oxobutanoate can be compared with other purine derivatives, such as:
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A stimulant found in coffee and tea, known for its central nervous system effects.
Allopurinol: A medication used to treat gout by inhibiting xanthine oxidase.
Properties
Molecular Formula |
C13H16N4O4 |
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Molecular Weight |
292.29 g/mol |
IUPAC Name |
ethyl 3-methyl-4-(7-methyl-6-oxopurin-1-yl)-2-oxobutanoate |
InChI |
InChI=1S/C13H16N4O4/c1-4-21-13(20)10(18)8(2)5-17-7-15-11-9(12(17)19)16(3)6-14-11/h6-8H,4-5H2,1-3H3 |
InChI Key |
IVZMRQWPUGTRAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C(C)CN1C=NC2=C(C1=O)N(C=N2)C |
Origin of Product |
United States |
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